Methyl(oxan-3-ylmethyl)amine
Overview
Description
Synthesis Analysis
The synthesis of amine derivatives is a common theme across the papers. For instance, the synthesis of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is described as a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates . Another paper details the synthesis of 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo[2.2.2]octan-6-amine and its amides, which exhibit various biological activities . These syntheses involve different strategies, such as the use of enantiopure reagents for chiral resolution and re-cyclization reactions with amines .
Molecular Structure Analysis
The molecular structure of these amine derivatives is crucial for their function and reactivity. The crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was determined, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions . Such detailed structural analysis is essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving amine derivatives. The fluorogenic reagent developed in one study reacts with primary amines to form stable fluorescent derivatives, which can be analyzed by HPLC and MALDI/MS . The re-cyclization of 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate with amines to form 2-pyridone derivatives is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of amine derivatives are influenced by their molecular structure. The stability of the fluorescent derivatives in acidic and basic solutions is noted, as well as their hydrophobic nature, which allows for reversed-phase HPLC analysis . The impact sensitivity and friction sensitivity of the synthesized energetic material precursor were measured, providing insight into its stability and safety . These properties are important for the practical application of these compounds in various fields, including medicinal chemistry and materials science.
Scientific Research Applications
Catalytic Applications
Methyl(oxan-3-ylmethyl)amine and its derivatives are explored in the realm of catalysis. For instance, diiron(III) complexes with tridentate 3N ligands, including those similar to methyl(oxan-3-ylmethyl)amine, have been studied as functional models for methane monooxygenases. These complexes show promise in the selective hydroxylation of alkanes, suggesting potential applications in industrial catalysis (Sankaralingam & Palaniandavar, 2014).
Synthesis of N-Methyl- and N-Alkylamines
Methyl(oxan-3-ylmethyl)amine derivatives are utilized in the synthesis of N-Methyl- and N-Alkylamines. For instance, the reductive amination process using cobalt oxide nanoparticles has been employed for the selective synthesis of N-methylated and N-alkylated amines. Such processes are integral in the production of fine and bulk chemicals, indicating their widespread industrial significance (Senthamarai et al., 2018).
Fluorescent Sensors
In the field of biological imaging, derivatives of methyl(oxan-3-ylmethyl)amine are used to develop fluorescent sensors. For example, the Zinpyr family, which includes derivatives of methyl(oxan-3-ylmethyl)amine, has been synthesized for midrange affinity fluorescent Zn(II) sensors. These sensors have applications in biological imaging due to their ability to indicate the presence of specific ions or molecules (Nolan et al., 2006).
Aerosol Formation in Atmospheric Chemistry
In atmospheric chemistry, the reaction of primary aliphatic amines, like methylamine, with NO3 radicals leads to aerosol formation. Understanding these reactions is crucial for assessing the impact of amines on air quality and climate, given their emissions from various sources including automobiles and agricultural operations (Malloy et al., 2008).
Safety And Hazards
Future Directions
Recent research has focused on the development of alternative methods for achieving direct amidation between carboxylic acids and amines . This process, which formally only requires the removal of a molecule of water, is seen as a critical route for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
properties
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNBVAIWWHHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507339 | |
Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(oxan-3-ylmethyl)amine | |
CAS RN |
7179-97-7 | |
Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(oxan-3-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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